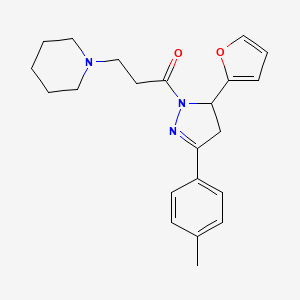

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one

Description

This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure comprises a 4,5-dihydro-1H-pyrazole core substituted with:

- A furan-2-yl group at position 3.

- A p-tolyl (4-methylphenyl) group at position 2.

- A 3-(piperidin-1-yl)propan-1-one side chain at position 1.

The presence of a piperidinyl moiety in the side chain may enhance lipophilicity and blood-brain barrier penetration, while the p-tolyl group could influence steric and electronic interactions with biological targets .

Properties

IUPAC Name |

1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-17-7-9-18(10-8-17)19-16-20(21-6-5-15-27-21)25(23-19)22(26)11-14-24-12-3-2-4-13-24/h5-10,15,20H,2-4,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDVDSVNDMGAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 268.35 g/mol. The structure features a furan ring and a pyrazole moiety, which are known for their diverse biological activities. The presence of these functional groups contributes to the compound's potential as an antimicrobial and anticancer agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cells.

Table 1: Cytotoxicity Data of Related Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | A549 | 26.00 |

| Compound C | Hep-2 | 17.82 |

These findings suggest that structural modifications in pyrazole derivatives can lead to enhanced anticancer activity, making them promising candidates for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Research indicates that pyrazole derivatives exhibit antibacterial and antifungal properties. For example, derivatives similar to the compound have been synthesized and tested against various bacterial strains, demonstrating significant inhibitory effects.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 15 µg/mL |

| Compound E | S. aureus | 10 µg/mL |

These results underscore the importance of the furan and pyrazole moieties in conferring biological activity .

The mechanisms underlying the biological activities of pyrazole derivatives are multifaceted. They may involve:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : Pyrazoles possess antioxidant properties that can protect cells from oxidative stress, contributing to their therapeutic effects .

Study 1: Anticancer Activity Assessment

In a study conducted by Wei et al., a series of pyrazole derivatives were evaluated for their anticancer activities against A549 lung cancer cells. The most potent compound exhibited an IC50 value of 26 µM, indicating significant cytotoxicity . The study emphasized the role of structural modifications in enhancing efficacy.

Study 2: Antimicrobial Efficacy Evaluation

A comprehensive evaluation by Niculescu-Duvaz et al. assessed various pyrazole derivatives against bacterial strains, revealing promising results with MIC values ranging from 10 to 15 µg/mL for common pathogens such as E. coli and S. aureus . This study highlights the potential application of these compounds in treating bacterial infections.

Scientific Research Applications

Research has indicated that derivatives of pyrazole compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. The specific structure of 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one contributes to these activities.

Antimicrobial Properties

A study highlighted the synthesis of novel thiazole and thiadiazole derivatives from hydrazonoyl halides involving pyrazole compounds. These derivatives were tested for antimicrobial activity against various microorganisms. The results showed promising antibacterial and antifungal activities, suggesting that the pyrazole moiety enhances the efficacy of these compounds in combating infections .

Antidiabetic Activity

Recent investigations have focused on the potential of pyrazole derivatives as α-amylase inhibitors, which are crucial in managing diabetes by slowing carbohydrate digestion. The synthesized compounds demonstrated significant inhibitory effects on α-amylase activity, indicating their potential as therapeutic agents in diabetes management .

Synthesis of Derivatives

The synthesis of this compound has been explored through various chemical reactions. For instance, reactions with halogenated compounds have led to the formation of several functionalized derivatives that possess enhanced biological activities. These synthetic pathways often involve the use of hydrazonoyl halides and other reagents to facilitate the formation of thiazole and thiadiazole rings .

Case Studies

Several case studies provide insights into the applications of this compound:

Case Study 1: Antimicrobial Screening

A series of synthesized pyrazoline derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited activity comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: α-Amylase Inhibition

In another study, a range of dihydropyrazole derivatives were synthesized and tested for α-amylase inhibition. The findings revealed that specific structural modifications significantly enhanced inhibitory potency, suggesting a viable pathway for developing new antidiabetic drugs based on this scaffold .

Comparison with Similar Compounds

Key Observations :

- Aromatic Substituents : The p-tolyl group in the target compound introduces methyl substitution, which may enhance lipophilicity compared to phenyl () or chlorophenyl () groups. This could improve membrane permeability but may reduce solubility .

Structural and Crystallographic Insights

- Crystal Packing : highlights that pyrazoline derivatives with fluorophenyl substituents exhibit planar molecular conformations, facilitating π-π stacking. The p-tolyl group in the target compound may introduce steric hindrance, altering packing efficiency and melting points .

- SHELX Refinement : Structural data for similar compounds () were refined using SHELXL, ensuring accurate bond-length and angle measurements. The target compound’s crystallography data would likely follow these protocols .

Q & A

Q. Table 1: Comparison of Reaction Conditions from Literature

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazoline Formation | Ethanol | Reflux (78) | None | 65–75 | |

| Piperidine Functionalization | DMF | 90 | Acetic Acid | 80–85 |

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks for the pyrazoline’s diastereotopic protons (δ 3.2–4.1 ppm) and furan’s aromatic protons (δ 6.3–7.5 ppm). Confirm stereochemistry via coupling constants (e.g., J = 10–12 Hz for trans-pyrazoline protons) .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for the pyrazoline ring (expected C–N bond length: ~1.34 Å) and piperidine chair conformation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+) and fragmentation patterns, such as loss of the furan moiety (Δm/z = 95) .

Advanced Question: How can crystallographic disorder in the pyrazoline or piperidine moieties be resolved during structural refinement?

Answer:

Crystallographic disorder, common in flexible groups like piperidine, requires advanced SHELXL strategies:

- Multi-Component Refinement : Split disordered atoms into two or more positions with occupancy factors summing to 1.0 .

- Restraints : Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths and angles for disordered regions .

- Twinned Data : For twinned crystals, use the HKLF5 format in SHELXL and refine twin laws (e.g., BASF parameter) .

Q. Example Workflow :

Index twinned data using CELL_NOW.

Refine with SHELXL using TWIN/BASF commands.

Validate with R1 < 0.05 and wR2 < 0.12 .

Advanced Question: What methodologies are employed to analyze discrepancies between computational and experimental spectroscopic data?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compute NMR chemical shifts (e.g., via GIAO method). Compare experimental vs. calculated shifts (Δδ > 0.5 ppm suggests conformational discrepancies) .

- Dynamic Effects : Use variable-temperature NMR to detect fluxional behavior in piperidine or pyrazoline rings .

- X-ray vs. NMR : If crystallographic data shows planar pyrazoline but NMR suggests puckering, consider solvent-induced conformational changes .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

Answer:

- Target Selection : Prioritize kinases or GPCRs due to the piperidine moiety’s affinity for hydrophobic binding pockets .

- Analog Synthesis : Modify substituents (e.g., replace p-tolyl with halogenated aryl groups) and assess cytotoxicity via MTT assays .

- Computational Docking : Use AutoDock Vina to predict binding modes with targets like COX-2 (docking score < −7.0 kcal/mol indicates strong affinity) .

Q. Table 2: Example SAR Data for Pyrazoline Derivatives

| Substituent | IC50 (µM) COX-2 | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| p-Tolyl | 12.5 | −7.2 | |

| 4-Fluorophenyl | 8.3 | −8.1 |

Advanced Question: What strategies mitigate low solubility during in vitro bioassays?

Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or PEG groups to the piperidine nitrogen to enhance aqueous solubility .

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size < 200 nm) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.